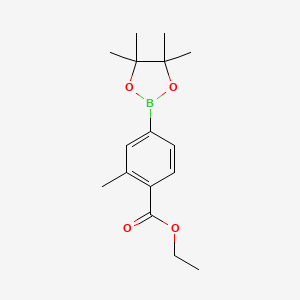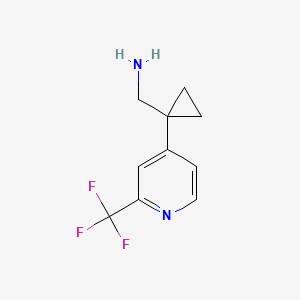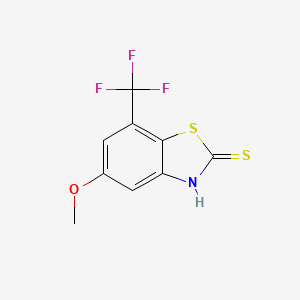
5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that features a benzothiazole core substituted with methoxy and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-aminobenzenethiol with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-7-methylbenzothiazole-2(3H)-thione
- 5-Methoxy-7-chlorobenzothiazole-2(3H)-thione
- 5-Methoxy-7-bromobenzothiazole-2(3H)-thione
Uniqueness
5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
920980-59-2 |
|---|---|
Fórmula molecular |
C9H6F3NOS2 |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
5-methoxy-7-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H6F3NOS2/c1-14-4-2-5(9(10,11)12)7-6(3-4)13-8(15)16-7/h2-3H,1H3,(H,13,15) |
Clave InChI |
YPYJJNWCUQMMCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)NC(=S)S2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)
![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
![N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)
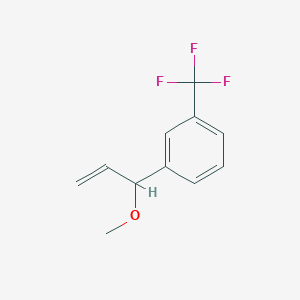
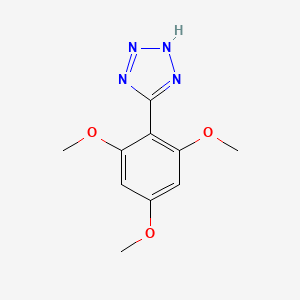
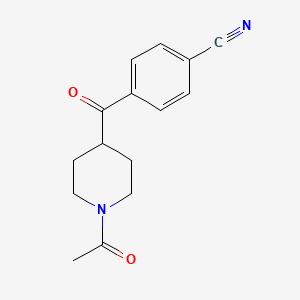
![(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One](/img/structure/B12636202.png)
![6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12636203.png)
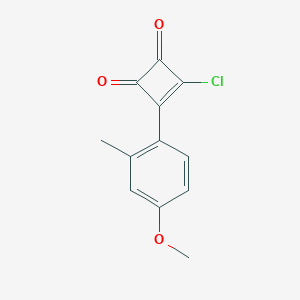
![1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester](/img/structure/B12636213.png)

